molecular formula C12H16O4 B8300975 Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Cat. No.: B8300975
M. Wt: 224.25 g/mol
InChI Key: VSTYEVIJFQJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2,4-dihydroxyphenyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2,4-dihydroxyphenyl group. This compound is structurally characterized by two hydroxyl groups at the ortho (2-) and para (4-) positions of the phenyl ring, which confer distinct electronic and hydrogen-bonding properties. Its polar hydroxyl groups may enhance solubility in aqueous environments compared to non-hydroxylated analogs, though this remains speculative without empirical data .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 5-(2,4-dihydroxyphenyl)pentanoate

InChI

InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-7-10(13)8-11(9)14/h6-8,13-14H,2-5H2,1H3

InChI Key

VSTYEVIJFQJKEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound Name (CAS/Reference) Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
Methyl 5-(2,4-dihydroxyphenyl)pentanoate* 2,4-dihydroxyphenyl, ester (Inferred: C₁₂H₁₆O₄) ~236.25 Potential antioxidant activity; polar due to hydroxyls
Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate (36568-14-6) 4-methoxyphenyl, diketone, ester C₁₃H₁₄O₅ 250.25 Synthesis intermediate; methoxy group enhances lipophilicity
Methyl 6-(2,4-dihydroxyphenyl)-6-oxohexanoate 2,4-dihydroxyphenyl, ketone, ester (Inferred: C₁₃H₁₆O₅) ~264.26 Oxo group may improve solubility; antioxidant candidate
Methyl 5-(3-hydroxyphenoxy)pentanoate (Compound 17) 3-hydroxyphenoxy, ester C₁₂H₁₆O₄ 236.25 Ether linkage reduces polarity vs. direct phenyl hydroxylation
Methyl 2-benzamido-5-(3-nitroguanidino)pentanoate (4d) Benzamido, nitroguanidino, ester C₁₄H₂₀N₄O₅ 324.34 Enzyme inhibition (e.g., aminopeptidase N)

Notes:

  • Biological Activity: Nitroguanidino derivatives (e.g., ) exhibit enzyme inhibitory activity, whereas dihydroxyphenyl analogs (e.g., ) are more likely to engage in redox reactions or metal chelation.
  • Synthetic Complexity : Compounds with protective groups (e.g., methoxymethoxy in ) require additional synthesis steps compared to the target compound’s unprotected hydroxyls.

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